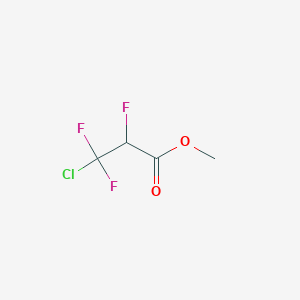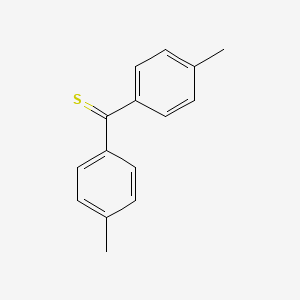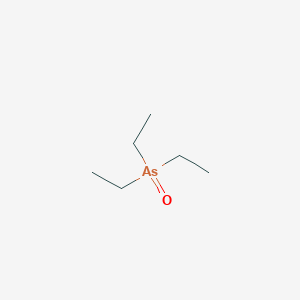
Triethyl(oxo)-lambda~5~-arsane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Triethyl(oxo)-lambda~5~-arsane is an organoarsenic compound characterized by the presence of three ethyl groups and an oxo group attached to a central arsenic atom
準備方法
Synthetic Routes and Reaction Conditions
Triethyl(oxo)-lambda~5~-arsane can be synthesized through several methods. One common approach involves the reaction of triethylarsine with an oxidizing agent. For instance, the reaction of triethylarsine with hydrogen peroxide or a similar oxidizing agent under controlled conditions can yield this compound. The reaction typically requires a solvent such as dichloromethane and is carried out at low temperatures to prevent decomposition of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process would involve the careful control of reaction parameters such as temperature, pressure, and reactant concentrations. Additionally, purification steps such as distillation or recrystallization may be employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
Triethyl(oxo)-lambda~5~-arsane undergoes various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state arsenic compounds.
Reduction: It can be reduced back to triethylarsine using reducing agents such as lithium aluminum hydride.
Substitution: The ethyl groups can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, aryl halides, under conditions such as reflux in an appropriate solvent.
Major Products Formed
Oxidation: Higher oxidation state arsenic compounds.
Reduction: Triethylarsine.
Substitution: Various substituted arsanes depending on the substituent used.
科学的研究の応用
Triethyl(oxo)-lambda~5~-arsane has several applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-arsenic bonds.
Materials Science: The compound is explored for its potential use in the development of novel materials with unique electronic and optical properties.
Biological Studies: Research is conducted to understand the biological activity of organoarsenic compounds, including their potential use as therapeutic agents.
Industrial Applications: It is used in the production of specialty chemicals and as a precursor for other organoarsenic compounds.
作用機序
The mechanism by which triethyl(oxo)-lambda~5~-arsane exerts its effects involves the interaction of the arsenic atom with various molecular targets. The oxo group can participate in hydrogen bonding and other interactions, influencing the reactivity and stability of the compound. The ethyl groups provide steric hindrance, affecting the compound’s overall reactivity and selectivity in chemical reactions.
類似化合物との比較
Similar Compounds
Triethylarsine: Lacks the oxo group, making it less oxidized compared to triethyl(oxo)-lambda~5~-arsane.
Trimethyl(oxo)-lambda~5~-arsane: Similar structure but with methyl groups instead of ethyl groups.
Triphenyl(oxo)-lambda~5~-arsane: Contains phenyl groups, leading to different reactivity and applications.
Uniqueness
This compound is unique due to the presence of both ethyl groups and an oxo group, which confer distinct chemical properties
特性
CAS番号 |
4964-15-2 |
|---|---|
分子式 |
C6H15AsO |
分子量 |
178.10 g/mol |
IUPAC名 |
1-diethylarsorylethane |
InChI |
InChI=1S/C6H15AsO/c1-4-7(8,5-2)6-3/h4-6H2,1-3H3 |
InChIキー |
ULIKZLMTBMIHDQ-UHFFFAOYSA-N |
正規SMILES |
CC[As](=O)(CC)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



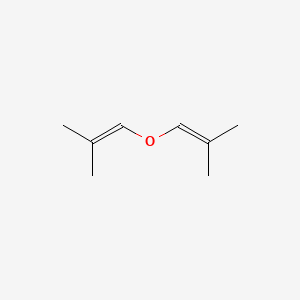
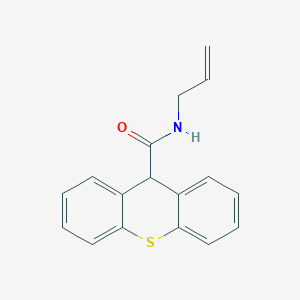
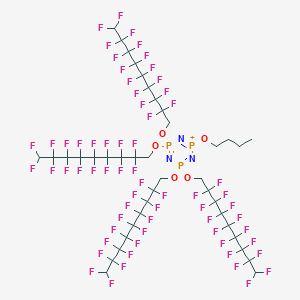

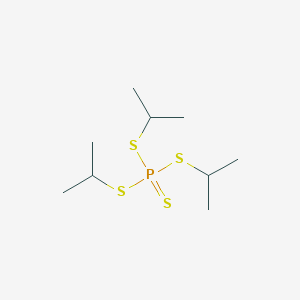

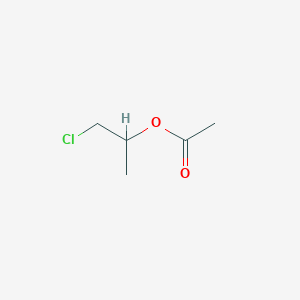
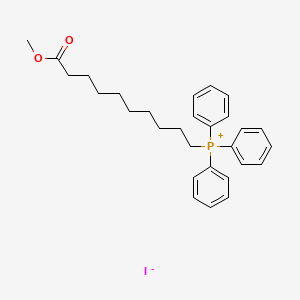
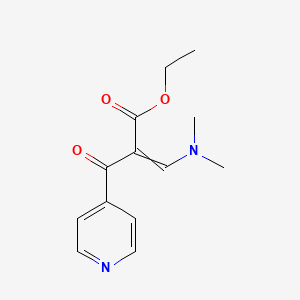
![[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1S,4S,5R,9S,10R)-5,9-dimethyl-14-methylidene-13-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxytetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate](/img/structure/B14747025.png)
